molecular formula C9H12O2S B14131401 2-Thiophen-2-yl-propionic acid ethyl ester

2-Thiophen-2-yl-propionic acid ethyl ester

Cat. No.: B14131401
M. Wt: 184.26 g/mol
InChI Key: ANSAXZVCVFZRFF-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-propionic acid ethyl ester is an organic compound characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom.

Preparation Methods

The synthesis of 2-Thiophen-2-yl-propionic acid ethyl ester typically involves the esterification of 2-thiophen-2-yl-propionic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or ferric chloride, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester .

Chemical Reactions Analysis

2-Thiophen-2-yl-propionic acid ethyl ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Thiophen-2-yl-propionic acid ethyl ester involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and contribute to the compound’s observed effects .

Comparison with Similar Compounds

2-Thiophen-2-yl-propionic acid ethyl ester can be compared with other thiophene derivatives, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 2-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-11-9(10)7(2)8-5-4-6-12-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSAXZVCVFZRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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